5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
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Description
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a type of heterocyclic compound . Heterocyclic compounds are the backbone of drug design, with about 80% of known small molecule drugs belonging to this type of substances . Among these, 60% are nitrogen-containing heterocycles . 5-Amino-pyrazoles, in particular, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
5-Amino-pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 led to 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of many essential drugs and renewable resources prominently feature a wide variety of heterocyclic scaffolds that are important for their multiplex properties .
Chemical Reactions Analysis
5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Safety And Hazards
While the specific safety and hazards for 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile are not explicitly mentioned in the search results, it’s important to handle all chemicals with care and follow safety protocols. For example, 3-Amino-1-methyl-1H-pyrazole is air sensitive and should be stored away from air in a cool place. The container should be kept tightly closed in a dry and well-ventilated place and stored away from oxidizing agents .
properties
IUPAC Name |
5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBCFKGNFXCNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444603 |
Source
|
Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
102997-29-5 |
Source
|
Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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